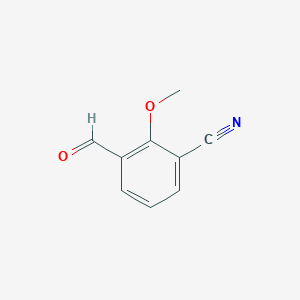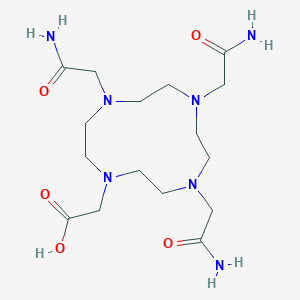![molecular formula C9H10N4O2 B1450615 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1955492-90-6](/img/structure/B1450615.png)
3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrido[2,3-d]pyrimidine, einschließlich “3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion”, wurden als signifikant antitumoraktiv identifiziert . Sie wurden bei der Entwicklung neuer Chemotherapeutika eingesetzt und bieten das Potenzial für effektivere und selektivere Krebsbehandlungen .
Antibakterielle Eigenschaften
Diese Verbindungen zeigen auch antibakterielle Aktivitäten . Dies macht sie wertvoll bei der Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
ZNS-depressive Effekte
Forschungen haben gezeigt, dass Pyrido[2,3-d]pyrimidine ZNS-depressive Wirkungen haben können . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Angstzuständen und Schlafstörungen hin.
Antiepileptische Aktivität
Die antiepileptische Aktivität von Pyrido[2,3-d]pyrimidinen deutet auf eine potenzielle Verwendung bei der Behandlung von Epilepsie und anderen Krampfanfällen hin .
Antipyretische Eigenschaften
Es wurde festgestellt, dass Pyrido[2,3-d]pyrimidine antipyretische (fiebersenkende) Eigenschaften besitzen . Dies könnte sie bei der Entwicklung neuer Fieberbehandlungen nützlich machen.
Hemmung von Proteintyrosinkinasen
Derivate von Pyrido[2,3-d]pyrimidinen haben sich als Inhibitoren von Proteintyrosinkinasen erwiesen . Dies ist bedeutsam, da Proteintyrosinkinasen wichtige Rollen in zellulären Signalwegen spielen und ihre Hemmung bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, nützlich sein kann.
Hemmung der Phosphatidylinositol-3-Kinase (PI3K)
Derivate von 4-Aminopyrido[2,3-d]pyrimidin-5-on wurden als Inhibitoren der Phosphatidylinositol-3-Kinase (PI3K) identifiziert . PI3K ist ein Enzym, das an zellulären Funktionen wie Zellwachstum und -proliferation beteiligt ist, und seine Hemmung kann bei der Krebsbehandlung von Vorteil sein.
Hemmung von Cyclin-abhängigen Kinasen
Verbindungen, die ein Pyrido[2,3-d]pyrimidin-7-on-Ringsystem enthalten, wie CDK-4, wirken als Inhibitoren von Cyclin-abhängigen Kinasen . Diese Kinasen sind entscheidend für die Zellzyklusregulation, und ihre Hemmung kann bei der Behandlung von Krebs eingesetzt werden.
Jede dieser Anwendungen stellt einen einzigartigen Bereich der Forschung und potenziellen therapeutischen Verwendung für “this compound” und seine Derivate dar. Es ist klar, dass diese Verbindung und ihre verwandten Strukturen ein breites Spektrum an biologischen Aktivitäten aufweisen, was sie in der medizinischen Chemie von großem Interesse macht .
Wirkmechanismus
- The compound interacts with these targets, inhibiting their activity. For example:
- The compound’s action affects several pathways:
Target of Action
- The primary targets of this compound include:
- These enzymes play a crucial role in cell signaling and regulation. They are involved in cell growth, differentiation, and survival . ERKs are part of the mitogen-activated protein kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival . PI3K is essential for cell growth, metabolism, and survival . mTOR regulates cell growth, protein synthesis, and autophagy . BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions are crucial as they can modulate signaling pathways involved in cell growth and survival. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in treating diseases characterized by uncontrolled cell proliferation, such as cancer.
Cellular Effects
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival . Additionally, its impact on protein tyrosine kinases can affect various downstream signaling cascades, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as PI3K and protein tyrosine kinases, thereby blocking their activity . This inhibition can lead to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Additionally, long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Additionally, its impact on metabolic flux and metabolite levels can influence cellular energy homeostasis and overall metabolic function.
Transport and Distribution
Within cells and tissues, 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYIWHHHKJQXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)









![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
